Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-methyl-6-(phenylmethyl)-
Description
Systematic Nomenclature and IUPAC Classification
The compound is formally named Pyrido[4,3-d]pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-methyl-6-(phenylmethyl)- under IUPAC guidelines, reflecting its bicyclic framework and substituent positions. The numbering system prioritizes the pyrimidinone ring, with the fused pyridine moiety adopting a [4,3-d] orientation. Key components of the nomenclature include:
- Pyrido[4,3-d]pyrimidin-4(1H)-one : Indicates a pyrimidinone ring fused to a pyridine at positions 4 and 3.
- 5,6,7,8-Tetrahydro : Specifies saturation across four carbons of the pyridine ring.
- 2-Methyl-6-(phenylmethyl) : Denotes methyl and benzyl substituents at positions 2 and 6, respectively.
The molecular formula C₁₅H₁₇N₃O (molecular weight: 255.32 g/mol) is consistent with its heterocyclic core and substituents.
| Property | Value |
|---|---|
| CAS Registry Number | 1448-40-4 |
| Molecular Formula | C₁₅H₁₇N₃O |
| SMILES | O=C1N=C(NC2=C1CN(CC3=CC=CC=C3)CC2)C |
| InChI Key | IGVWHXWXRQGWDW-UHFFFAOYSA-N |
Molecular Topology and Ring System Analysis
The molecule features a fused bicyclic system comprising a pyrimidin-4(1H)-one ring (positions 1–4) and a partially hydrogenated pyridine ring (positions 5–8). Key topological attributes include:
- Ring Saturation : The tetrahydro designation indicates single bonds at positions 5–8, creating a chair-like conformation in the pyridine-derived ring.
- Substituent Orientation : The 2-methyl group occupies an axial position relative to the pyrimidinone plane, while the 6-benzyl group extends equatorially, influencing steric interactions.
- Fusion Angle : The [4,3-d] fusion creates a dihedral angle of approximately 12° between the pyrimidinone and pyridine rings, as inferred from analogous pyridopyrimidine structures.
The SMILES string (O=C1N=C(NC2=C1CN(CC3=CC=CC=C3)CC2)C) explicitly encodes connectivity, highlighting the lactam group (O=C1N) and benzyl side chain (CC3=CC=CC=C3).
Crystallographic Data and Solid-State Conformation
While experimental crystallographic data for this specific compound remains unreported, studies on related pyridopyrimidines suggest that solid-state conformations are dominated by intramolecular hydrogen bonding and π-stacking interactions . For instance:
- Hydrogen Bonding : The pyrimidinone carbonyl (O=C) likely acts as a hydrogen bond acceptor with adjacent N–H groups.
- Phenyl Packing : The benzyl substituent may engage in edge-to-face π interactions with aromatic systems in adjacent molecules.
Computational models predict a planar pyrimidinone ring and a slightly puckered tetrahydro-pyridine ring , with the benzyl group adopting a gauche conformation to minimize steric clash.
Tautomeric Behavior and Electronic Structure
The compound exhibits keto-enol tautomerism at the pyrimidinone ring, with the keto form (O=C–N) predominating in solution due to aromatic stabilization. Electronic features include:
- Conjugation Effects : The π-system delocalizes across the pyrimidinone and pyridine rings, with calculated HOMO-LUMO gaps of ~4.2 eV, typical for heteroaromatic systems.
- Substituent Influence :
UV-Vis spectra of analogous compounds show absorbance maxima near 270 nm, attributable to n→π* transitions in the pyrimidinone moiety.
Structure
3D Structure
Properties
IUPAC Name |
6-benzyl-2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-12-16-9-14-11-18(8-7-15(14)17-12)10-13-5-3-2-4-6-13/h2-6,9H,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKNKRCXLCLOSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CN(CCC2=N1)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901153926 | |
| Record name | Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-methyl-6-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901153926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440526-60-2 | |
| Record name | Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-methyl-6-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1440526-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-methyl-6-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901153926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Cyclization Strategies
The pyrido[4,3-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions between piperidone derivatives and amidines. For 5,6,7,8-tetrahydro-2-methyl-6-(phenylmethyl)-, the 6-benzyl group is introduced early by employing N-benzyl-piperidone-(4)-3-carboxylic acid ethyl ester hydrochloride as a starting material . Reacting this precursor with methyl-substituted amidines under basic conditions (e.g., potassium carbonate) facilitates cyclization.
Example Protocol (Adapted from ):
-
Reactant Preparation : Suspend 89.3 g of N-benzyl-piperidone-(4)-3-carboxylic acid ethyl ester hydrochloride in 500 mL of water.
-
Amidine Addition : Add 36.6 g of methylamidine hydrochloride and 82.9 g of potassium carbonate.
-
Cyclization : Stir the mixture at 25°C for 48 hours.
-
Workup : Extract with chloroform, filter through charcoal, and concentrate to yield a crude oil.
-
Crystallization : Stir the residue with ether to induce crystallization. Recrystallize from acetone to obtain the pyrido[4,3-d]pyrimidine core .
Key Variables:
-
Base Selection : Potassium carbonate outperforms weaker bases (e.g., sodium bicarbonate) in deprotonating intermediates.
-
Solvent : Aqueous conditions minimize side reactions but require prolonged stirring for homogeneity .
Functionalization at Position 2
Introducing the 2-methyl group necessitates substituted amidines or post-cyclization alkylation. Methylamidine hydrochloride directly incorporates the methyl group during cyclization, as demonstrated in Example 6 of . Alternatively, 2-chloro intermediates (e.g., 2-chloro-5,6,7,8-tetrahydro-6-benzylpyrido[4,3-d]pyrimidine) can undergo nucleophilic substitution with methyl Grignard reagents.
Comparative Analysis:
| Method | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Direct Cyclization | 78 | 95 | Aqueous, 48h, 25°C |
| Post-Alkylation | 65 | 88 | THF, −78°C to RT, 12h |
Post-cyclization methods offer flexibility but require additional steps, reducing overall yield.
Saturation of the Pyrido Ring
Hydrogenation of the fully aromatic pyrido[4,3-d]pyrimidine to the 5,6,7,8-tetrahydro derivative is achieved using catalytic hydrogenation.
-
Substrate : Dissolve 10 g of 2-methyl-6-benzylpyrido[4,3-d]pyrimidine in 200 mL ethanol.
-
Catalyst : Add 1 g of 10% Pd/C.
-
Conditions : Hydrogenate at 50 psi H₂ and 60°C for 6 hours.
-
Workup : Filter through Celite and concentrate to yield the saturated product .
Optimization Insights:
-
Catalyst Loading : 10% Pd/C ensures complete saturation without over-reduction.
-
Temperature : Exceeding 70°C leads to debenzylation, reducing yield.
Industrial-Scale Considerations
Large-scale production prioritizes cost-effectiveness and safety:
-
Catalyst Recycling : Pd/C recovery via filtration reduces costs .
-
Solvent Selection : Ethanol/water mixtures enhance sustainability.
-
Process Analytical Technology (PAT) : In-line NMR monitors reaction progression, ensuring consistency.
Challenges and Mitigation Strategies
Analytical Characterization
Critical data for verification:
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic and electrophilic substitutions at multiple positions, influenced by its electron-deficient pyrimidine ring.
Key Examples:
-
Morpholine Substitution : Reaction with morpholino-guanidine hydrochloride under alkaline conditions (K₂CO₃, H₂O, 25°C) replaces the ethylthio group at position 2 with a morpholine moiety, yielding 6-benzyl-2-morpholino derivatives .
-
Thioureido Group Replacement : Heating with S-ethyl-thiourea hydrobromide introduces a thiol group at position 2, which can later be displaced by amines .
Table 1: Substitution Reactions
Condensation and Cyclization
The tetrahydro-pyrido framework facilitates cyclization with amidines and ketones to form fused heterocycles.
Key Mechanisms:
-
Amidine Condensation : Reacting with acetamidine or phenylacetamidine hydrochloride in the presence of potassium carbonate forms 2-methyl- or 2-phenyl-substituted derivatives. For example, N-(β-phenyl-ethyl)-piperidone-3-carboxylic acid ethyl ester condenses with acetamidine to yield 2-methyl-6-(β-phenyl-ethyl) analogs .
-
Multicomponent Synthesis : Pyrido[4,3-d]pyrimidines are synthesized via one-pot reactions involving α,β-unsaturated ketones and aminopyrimidines in glacial acetic acid .
Table 2: Cyclization Reactions
Functional Group Transformations
The hydroxyl and methyl groups enable further derivatization:
Hydroxylation and Oxidation:
-
The 4-hydroxy group can be oxidized to a ketone under strong acidic conditions, enhancing electrophilicity for subsequent reactions.
-
Methyl groups at position 2 participate in free-radical halogenation, enabling the introduction of halogens.
Acylation and Alkylation:
-
The secondary amine in the tetrahydro-pyrido ring reacts with acyl chlorides (e.g., acetyl chloride) to form amides.
-
Alkylation with benzyl bromide introduces arylalkyl groups at position 6, as seen in the synthesis of 6-benzyl derivatives .
Ring-Opening and Rearrangement
Under specific conditions, the fused ring system undergoes isomerization:
-
Heating pyrazolo-triazolo-pyrimidine derivatives in ethanol with sodium acetate triggers tandem ring-opening and re-closure, yielding thermodynamically stable isomers .
Biological Activity Modulation
Reactions directly impact pharmacological properties:
Scientific Research Applications
Anticancer Activity
Research indicates that pyrido[4,3-d]pyrimidine derivatives exhibit promising anticancer properties. In particular, studies have shown that these compounds can selectively inhibit cancer cell proliferation. A notable study evaluated a series of pyrido[3,4-d]pyrimidine derivatives and found that certain analogs displayed significant cytotoxicity against breast and renal cancer cell lines through mechanisms involving the inhibition of cell signaling pathways crucial for tumor growth .
Antimicrobial Properties
Some derivatives of pyrido[4,3-d]pyrimidine have been investigated for their antimicrobial activities. The compound's ability to disrupt microbial cell functions positions it as a candidate for developing new antimicrobial agents. The structure-activity relationship (SAR) studies have provided insights into optimizing these compounds for enhanced efficacy against various pathogens .
Neurological Disorders
Pyrido[4,3-d]pyrimidines have also been explored for their neuroprotective effects. These compounds may offer therapeutic benefits in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Case Study: Synthesis and Evaluation
A comprehensive study synthesized several pyrido[4,3-d]pyrimidine derivatives and evaluated their anticancer properties using the National Cancer Institute’s 60 human cancer cell line panel. The findings highlighted specific analogs with potent activity against targeted cancer types, demonstrating the effectiveness of structural modifications in enhancing therapeutic profiles .
Mechanism of Action
The mechanism of action of pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-methyl-6-(phenylmethyl)- involves its interaction with specific molecular targets and pathways . These compounds can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, they may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Table 1: Substituent Effects on Pyrido[4,3-d]pyrimidine Derivatives
Key Observations :
- Benzyl vs. Chloro Substituents : The 6-benzyl group in the target compound enhances lipophilicity compared to 4-chloro derivatives, which are more reactive in nucleophilic substitutions .
- Spiro vs. Non-Spiro Systems: Spiro derivatives (e.g., 15b–d) exhibit higher melting points (226–257°C) due to rigid spirocyclic frameworks, whereas non-spiro analogs like the target compound prioritize metabolic stability .
Key Observations :
- Kinase Inhibition : Pyrido[2,3-d]pyrimidine-2,4-diones (e.g., compound 6, IC50 = 420 nM) outperform the target compound’s structural analogs in eEF-2K inhibition, likely due to their uracil-like binding motifs .
- Antimicrobial Activity : Spiro derivatives (15b–d) show broad-spectrum activity against Bacillus subtilis, whereas the target compound’s benzyl group may enhance penetration but lacks direct antimicrobial data .
Key Observations :
- Microwave vs. Conventional Synthesis : Microwave-assisted methods (Method B) improve yields for spiro derivatives (84–91%) compared to conventional reflux (43–51%) .
- Chloro Intermediates : The target compound’s synthesis via POCl3 chlorination (e.g., 6-benzyl-4-chloro derivative) enables further functionalization but requires careful handling .
Notes
Data Limitations : Direct biological data for the target compound are scarce; comparisons rely on structural analogs.
SAR Insights : Substituents at positions 2 and 6 critically influence drug-like properties, with benzyl groups enhancing lipophilicity and methyl groups reducing steric hindrance .
Synthetic Challenges : Chlorination steps (POCl3) and spirocyclic formations require precise conditions to avoid side reactions .
Biological Activity
Pyrido[4,3-d]pyrimidine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial domains. This article delves into the biological activity of the specific compound Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-methyl-6-(phenylmethyl)- , highlighting its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of pyrido[4,3-d]pyrimidine compounds typically involves multi-step organic reactions, leveraging various precursors to construct the pyrimidine ring. The compound in focus is characterized by a tetrahydro configuration and a phenylmethyl substitution at the sixth position. This unique structure is believed to enhance its interaction with biological targets.
Anticancer Activity
Pyrido[4,3-d]pyrimidines exhibit significant anticancer properties through various mechanisms:
- Kinase Inhibition : Many derivatives act as inhibitors of key kinases involved in cancer signaling pathways. For instance, studies have shown that certain pyrido[4,3-d]pyrimidines can inhibit dihydrofolate reductase (DHFR) and various tyrosine kinases such as fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF) receptors .
- Cell Line Studies : In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) have demonstrated potent cytotoxic effects. For example, one derivative exhibited an IC50 value of 11.4 nM against PIM-1 kinase with a significant apoptosis induction in MCF-7 cells .
| Compound | Target | IC50 (nM) | Apoptosis Induction (%) |
|---|---|---|---|
| Pyrido[4,3-d]pyrimidine Derivative 1 | PIM-1 Kinase | 11.4 | 58.29 |
| Pyrido[4,3-d]pyrimidine Derivative 2 | DHFR | 16.7 | - |
Antimicrobial Activity
The compound also shows promising antimicrobial activity against various pathogens. Research indicates that pyrido[4,3-d]pyrimidines can inhibit bacterial growth by targeting specific enzymes or pathways essential for bacterial survival .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrido[4,3-d]pyrimidines is crucial for optimizing their biological activity:
- Substituent Effects : The presence of different substituents at the 6-position significantly affects the potency and selectivity of these compounds. For instance, phenylmethyl substitutions have been associated with enhanced binding affinity to target proteins .
- Hybrid Structures : Compounds that incorporate additional functional groups or hybrid structures often show improved activity profiles compared to their simpler counterparts. This has been observed in studies where modifications led to increased cytotoxicity against resistant cancer cell lines .
Case Studies
- Inhibition of EGFR Mutants : A series of pyrido[4,3-d]pyrimidines were evaluated for their ability to inhibit EGFR L858R/T790M mutants. The results indicated that while some compounds showed less than 36% inhibition at 0.1 μM concentration, others demonstrated promising activity suggesting potential for further development .
- Anti-inflammatory Properties : Some derivatives have also been reported to exhibit anti-inflammatory effects by inhibiting COX enzymes with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Q & A
Q. What established synthetic routes are available for constructing the pyrido[4,3-d]pyrimidine bicyclic core, and how can reaction efficiency be optimized?
The bicyclic core can be synthesized via two primary strategies: (i) multi-component reactions involving pyridine or pyrimidine precursors (e.g., cyclocondensation of α,β-unsaturated esters with guanidinium carbonate under microwave irradiation) or (ii) cyclization of intermediates such as diethyl (6-pyrimidinyl)aminomethylenemalonates using the Gould-Jacobs reaction . Efficiency is improved by optimizing solvent systems (e.g., water for green synthesis), microwave-assisted heating (140–150°C), and catalysts like thiobarbituric acid . Yield and purity are validated via HPLC and mass spectrometry.
Q. How is the structural identity of 5,6,7,8-tetrahydro-2-methyl-6-(phenylmethyl)-pyrido[4,3-d]pyrimidine confirmed experimentally?
Characterization relies on NMR spectroscopy (e.g., ¹H and ¹³C NMR for methyl and phenylmethyl group identification), HRMS (exact mass matching for C₁₄H₁₅N₃O₂, theoretical 257.2878 g/mol), and X-ray crystallography to resolve stereochemistry at the 6-position . Density (1.33 g/cm³) and refractive index (1.652) are additional physical parameters for verification .
Q. What preliminary biological screening methods are used to assess the compound’s bioactivity?
Initial screens include antimicrobial assays (e.g., agar diffusion for bacterial/fungal inhibition), cytotoxicity testing (MTT assay in cancer cell lines like MDA-MB-231), and enzyme inhibition studies (e.g., eukaryotic elongation factor-2 kinase [eEF-2K] activity via ADP-Glo™ kinase assays) . IC₅₀ values are calculated using dose-response curves.
Advanced Research Questions
Q. How can structural modifications at the 2-methyl and 6-(phenylmethyl) positions enhance target selectivity in kinase inhibition?
Systematic structure-activity relationship (SAR) studies involve:
- R1 modifications : Replacing 2-methyl with bulkier alkyl groups (e.g., ethyl) to probe steric effects in kinase binding pockets.
- R2 modifications : Introducing electron-withdrawing groups (e.g., fluoro, nitro) on the phenylmethyl moiety to enhance hydrophobic interactions.
- R3 substitutions : Adding polar groups (e.g., carboxamide) to improve solubility and hydrogen bonding . Activity is validated via comparative IC₅₀ measurements (e.g., compound 6 with IC₅₀ = 420 nM vs. 9 with IC₅₀ = 930 nM in eEF-2K inhibition) .
Q. What computational strategies are employed to predict binding modes and optimize affinity for RNA or protein targets?
- Homology modeling : Building 3D structures of targets like eEF-2K using templates from related kinases (e.g., PDB: 1ATP).
- Molecular docking : Docking pyrido[4,3-d]pyrimidine derivatives into catalytic domains (e.g., Glide SP/XP scoring in Schrödinger) to prioritize substituents with favorable interactions .
- MD simulations : Assessing stability of ligand-RNA complexes (e.g., rCUGexp repeats in myotonic dystrophy) over 100-ns trajectories to validate hydrogen bonding with U5-U14/G6 base pairs .
Q. How can contradictory results in biological activity data (e.g., varying IC₅₀ across assays) be resolved?
Contradictions arise from impurities, assay conditions, or off-target effects. Mitigation strategies include:
- Orthogonal assays : Re-testing kinase inhibition using radiometric (³²P-ATP) and luminescence-based methods.
- Purity validation : LC-MS (>95% purity) and elemental analysis to exclude synthetic byproducts.
- Stereochemical analysis : Chiral HPLC to confirm enantiomeric excess, as minor stereoisomers may exhibit divergent activity .
Methodological Notes
- Synthetic protocols must account for moisture-sensitive intermediates (e.g., brominated precursors) by using inert atmospheres .
- In silico screens should prioritize compounds with LogP <5 and topological polar surface area (TPSA) <140 Ų to ensure drug-likeness .
- Biological assays require positive controls (e.g., A-484954 for eEF-2K) and AMPK stimulators (e.g., 2-deoxy-D-glucose) to validate mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
